molecular formula C13H20N2O B1476831 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline CAS No. 2098103-20-7

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline

Cat. No.: B1476831
CAS No.: 2098103-20-7
M. Wt: 220.31 g/mol
InChI Key: DUKWQSUIJAYQMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” consists of a pyrrolidine ring attached to an aniline group via an ethoxymethyl group . The InChI code for this compound is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.31 g/mol. The compound is likely to be a liquid or solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and solubility is not available.

Scientific Research Applications

Synthesis and Characterization of Pyrrolidinone Derivatives

An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed via a one-pot reaction involving aniline. The study focuses on the synthesis, crystal structure, and DFT studies, highlighting the potential applications in materials science and drug design due to the interesting chemical properties of pyrrolidinone derivatives. This could suggest a methodology relevant to the synthesis or study of compounds like "4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).

Antimicrobial Activities of Fluorinated Compounds

Research on the synthesis of new fluorinated compounds related to nalidixic acid, which exhibit broad-spectrum antibacterial activities, was described. The synthesis process involves reactions with anilines, suggesting the potential antimicrobial applications of compounds with aniline components. This study could provide insight into the antimicrobial research potential for similar compounds (Stefancich et al., 1985).

Application in NLO and Crystal Structure Analysis

Research on binary adducts between anilines and coformers for non-linear optical (NLO) applications shows the relevance of aniline derivatives in the development of new materials with potential electronic and photonic applications. Crystal structure analysis plays a crucial role in understanding these materials' properties (Draguta et al., 2015).

DFT Studies and Molecular Interactions

The study on the crystal structure, Hirshfeld surface, and DFT analysis of an aniline derivative provides insights into the molecular interactions and stability of these compounds. This research can be essential for understanding the electronic properties and potential applications in material science or pharmaceuticals (Krishnan et al., 2021).

Safety and Hazards

The safety information for “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Biochemical Analysis

Biochemical Properties

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in metabolic pathways, influencing their activity . Additionally, the aniline moiety can form hydrogen bonds with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of signaling proteins, thereby affecting downstream pathways that control cell proliferation, differentiation, and apoptosis . Moreover, its impact on gene expression can result in changes in the production of key metabolic enzymes, further influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can interact with enzyme active sites, either inhibiting or activating their catalytic functions. Additionally, the ethoxymethyl group can enhance the compound’s binding affinity by forming additional interactions with surrounding residues . These interactions can lead to changes in enzyme activity, protein conformation, and ultimately, gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with enzymes involved in amino acid metabolism can result in altered production of essential metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.

Properties

IUPAC Name

4-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-10-13-4-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWQSUIJAYQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.